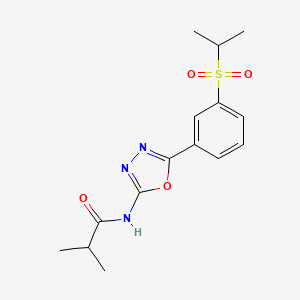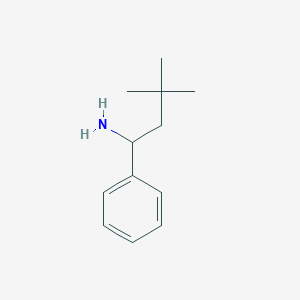
N-(5-メチルチアゾール-2-イル)-2-フェニル-2H-テトラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N6OS and its molecular weight is 286.31. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化特性
チアゾール誘導体は、対象化合物を含め、その抗酸化特性について研究されています。これらの化合物は、細胞を損傷させ、老化や病気の原因となる不安定な分子であるフリーラジカルを中和することができます。 例えば、特定の誘導体は、酸化ストレス関連状態の治療法の開発に役立つ可能性のある、有意な抗酸化活性を示してきました .
抗菌活性
チアゾール化合物の抗菌の可能性は、十分に文書化されています。それらは、さまざまな細菌や真菌の増殖を阻害することが明らかになっており、新しい抗生物質や抗真菌剤の探索において貴重な存在となっています。 一部の誘導体は、有意な細菌阻害を示しており、新しい抗菌薬を開発するためのリード分子として役立つ可能性を示唆しています .
酵素阻害
チアゾール誘導体は、炭水化物消化に関与するα-グルコシダーゼなどの酵素を阻害する能力について研究されています。この酵素を阻害することは、糖尿病における血糖値の管理に役立ちます。 対象化合物は、有望な酵素阻害活性を示しており、糖尿病治療における潜在的な用途を示しています .
神経保護効果
体内の天然化合物との構造的類似性により、一部のチアゾール誘導体は神経保護効果を示します。 それらは、神経伝達物質の合成や神経組織の損傷からの保護に役割を果たす可能性があり、神経変性疾患の治療に活用される可能性があります .
抗腫瘍および細胞毒性活性
チアゾール誘導体は、その抗腫瘍特性について調査されています。それらは、癌細胞内のさまざまな分子標的に作用し、新しい抗癌剤の開発につながる可能性があります。 研究によると、これらの化合物は癌細胞に細胞毒性効果をもたらす可能性があり、癌治療研究の候補となっています .
化学反応促進剤
チアゾール誘導体の構造的特性により、それらは化学反応における触媒または促進剤として適しています。この用途は、化学反応の速度を高めることが重要な産業プロセスにおいて価値があります。 対象化合物は、合成化学用途のための新しい触媒を開発するために使用できる可能性があります .
作用機序
Target of Action
Similar compounds have been reported to have multi-target-directed ligand properties . These compounds can interact with various biological targets, potentially leading to a range of effects.
Mode of Action
Compounds with similar structures have been found to exhibit antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . These compounds can activate or inhibit these pathways, leading to changes in cellular processes.
Pharmacokinetics
Similar compounds have been found to have high oral bioavailability , suggesting that N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide might also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide might have similar effects at the molecular and cellular levels.
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including α-glucosidase and bacterial enzymes. The compound exhibits enzyme inhibition activity, particularly against α-glucosidase, which is crucial for carbohydrate metabolism . Additionally, it has shown antibacterial properties by inhibiting bacterial enzymes, making it a potential candidate for antimicrobial applications .
Cellular Effects
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to exhibit antioxidant properties, which can protect cells from oxidative stress . Furthermore, it has shown potential in inhibiting the growth of certain bacterial and fungal cells, indicating its role in antimicrobial defense .
Molecular Mechanism
The molecular mechanism of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, leading to enzyme inhibition. For instance, its inhibition of α-glucosidase is achieved through binding interactions that prevent the enzyme from catalyzing its substrate . Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity . Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic processes. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, potentially altering metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic targets.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-7-13-12(20-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQXLSWNIASJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2596107.png)

![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)
![4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2596111.png)
![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2596113.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2596117.png)
![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)
![N-(4-acetylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2596121.png)




